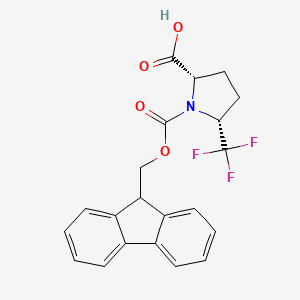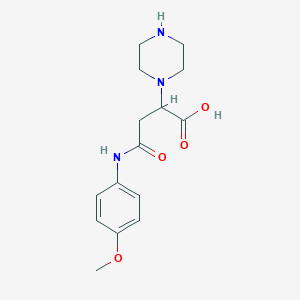
4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains functional groups such as a carboxylic acid, an amine, a methoxy group, and a piperazine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution and condensation reactions . The starting materials often include aromatic compounds and heterocyclic structures .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the presence of certain functional groups. It likely has a complex three-dimensional structure due to the presence of the piperazine ring . The exact structure would need to be confirmed through techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification, while the amine group could participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Piperazine Derivatives : Research includes the synthesis of novel piperazine derivatives, aiming to explore their chemical properties and potential biological activities. For example, the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities indicate the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).
- Crystal Engineering and Packing : Studies on crystal engineering involving piperazine derivatives derived from specific carboxylic acids show how crystal packing and thermochemistry can be influenced by the structural modifications of piperazine compounds (Wells et al., 2012).
Biological and Chemical Properties
- Antimicrobial Activities : Several studies investigate the antimicrobial properties of piperazine derivatives, demonstrating their potential in combating various microorganisms. This includes exploring the antimicrobial activities of triazole derivatives with modifications including piperazine structures, indicating their effectiveness against specific bacteria and fungi (Fandaklı et al., 2012).
- Interaction with Biological Targets : Research on compounds structurally related to "4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid" includes their binding and interaction with specific biological targets. This is crucial in understanding their potential therapeutic applications and mechanisms of action. For instance, studies on analogues of serotonin antagonists and their affinity towards serotonin receptors highlight the nuanced role these compounds can play in modulating receptor activity (Raghupathi et al., 1991).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing the piperazine moiety, such as this one, have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes are crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Mode of Action
Similar compounds have been shown to inhibit ache and bche . Inhibition of these enzymes leads to an increase in acetylcholine levels, which can enhance cholinergic transmission .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic transmission, given its potential role as an AChE and BChE inhibitor . By inhibiting these enzymes, the compound could potentially prevent the breakdown of acetylcholine, leading to enhanced signaling in cholinergic neurons .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve an increase in acetylcholine levels due to the inhibition of AChE and BChE . This could potentially lead to enhanced cholinergic transmission, which could have various effects depending on the specific neurons involved .
Propiedades
IUPAC Name |
4-(4-methoxyanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-22-12-4-2-11(3-5-12)17-14(19)10-13(15(20)21)18-8-6-16-7-9-18/h2-5,13,16H,6-10H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYMMYDFVQTQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

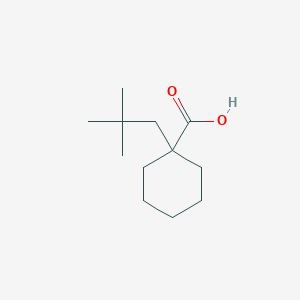
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2458665.png)
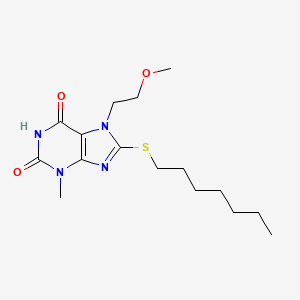

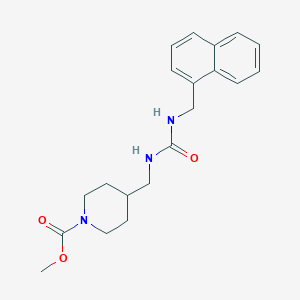
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2458673.png)
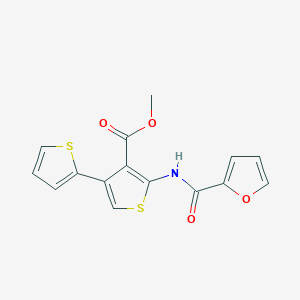
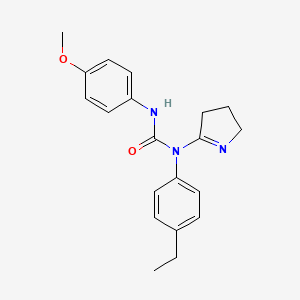
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458677.png)
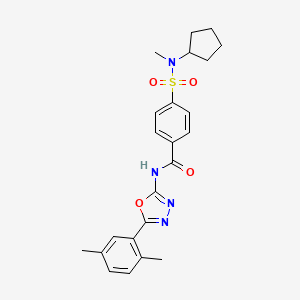
![Methyl 2-((3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2458682.png)
![cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2458683.png)
